4-Iodo-3-isopropoxybenzaldehyde
Description
Contextual Significance within Halogenated Aromatic Aldehydes
Halogenated aromatic aldehydes are a well-established and crucial class of compounds in organic synthesis. The presence of a halogen atom on the aromatic ring significantly influences the electronic properties and reactivity of the molecule. Halogen substituents can act as directing groups in electrophilic aromatic substitution reactions and, more importantly, serve as versatile handles for a wide array of cross-coupling reactions. nih.gov
The introduction of a halogen atom, such as iodine, into an aromatic aldehyde scaffold provides a reactive site for transformations like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are essential steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The iodine atom, in particular, is often favored for such transformations due to the relatively weaker carbon-iodine bond, which facilitates oxidative addition in catalytic cycles.
Furthermore, the aldehyde group itself is a cornerstone of organic chemistry, participating in a vast number of reactions including nucleophilic additions, reductions, oxidations, and condensations. The combination of an aldehyde and a halogen on the same aromatic ring, as seen in 4-Iodo-3-isopropoxybenzaldehyde, creates a bifunctional molecule with orthogonal reactivity, allowing for selective manipulation of each functional group.
Research Landscape and Scope of Investigation
While dedicated research focusing solely on this compound is not extensive, its potential can be inferred from studies on analogous structures. The isopropoxy group, a bulky yet electron-donating substituent, can influence the regioselectivity of reactions on the aromatic ring and modify the solubility and electronic properties of the molecule and its derivatives.
The synthesis of related compounds, such as 4-isopropoxybenzaldehyde, typically involves the Williamson ether synthesis, where a phenol (B47542) is reacted with an isopropyl halide in the presence of a base. The subsequent iodination of such a precursor would likely proceed via electrophilic aromatic substitution, with the position of iodination being directed by the existing substituents.
The primary research interest in a molecule like this compound lies in its utility as a synthetic intermediate. For instance, the aldehyde functionality could be used to construct heterocyclic rings or be converted into other functional groups, while the iodo group remains available for subsequent cross-coupling reactions. This stepwise functionalization is a powerful strategy in the multi-step synthesis of complex target molecules.
Although specific, detailed research findings on this compound are limited in publicly available literature, its structural motifs are present in more complex molecules that have been investigated. The exploration of its synthesis, reactivity, and application as a building block in the creation of novel compounds remains an area with potential for future research and development in the field of organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-3-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-7(2)13-10-5-8(6-12)3-4-9(10)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREGEBRWRFUXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reaction Mechanisms of 4 Iodo 3 Isopropoxybenzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group is a cornerstone of organic synthesis, known for its susceptibility to nucleophilic attack and its ability to undergo condensation, reduction, and oxidation reactions.
Condensation Reactions (e.g., Claisen-Schmidt condensation)
The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, such as 4-iodo-3-isopropoxybenzaldehyde. wikipedia.org This reaction is fundamental for forming carbon-carbon bonds and synthesizing α,β-unsaturated ketones, commonly known as chalcones. nih.gov
The reaction is typically base-catalyzed, where a base like sodium hydroxide (B78521) removes an α-hydrogen from a ketone to form a reactive enolate. magritek.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the stable, conjugated chalcone (B49325) product. magritek.comnih.gov Acid-catalyzed versions of this condensation are also employed. nih.govufms.br The synthesis can be highly efficient, with some procedures reporting high yields without the need for a solvent. wikipedia.orgresearchgate.net
Table 1: Example of Claisen-Schmidt Condensation
| Reactant A | Reactant B | Catalyst/Solvent | Product |
|---|---|---|---|
| This compound | Acetophenone | NaOH / Ethanol | (E)-3-(4-Iodo-3-isopropoxyphenyl)-1-phenylprop-2-en-1-one (a chalcone) |
Reduction Reactions (e.g., Meerwein-Ponndorf-Verley reduction)
The Meerwein-Ponndorf-Verley (MPV) reduction offers a highly chemoselective method for reducing aldehydes and ketones to their corresponding alcohols. wikipedia.orgnih.gov Discovered independently by Meerwein, Verley, and Ponndorf, the reaction typically utilizes an aluminum alkoxide, such as aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol like isopropanol (B130326). wikipedia.orgthermofisher.com
The mechanism involves a six-membered ring transition state where a hydride is transferred from the aluminum alkoxide to the carbonyl carbon of the aldehyde. wikipedia.orgorganic-chemistry.org A key advantage of the MPV reduction is its selectivity; it reduces the aldehyde group without affecting other reducible or sensitive functional groups, such as the aryl iodide moiety in this compound or ester groups. thermofisher.com The equilibrium of this reversible reaction is typically driven towards the product by using an excess of the sacrificial alcohol. thermofisher.comorganic-chemistry.org This method provides a mild and effective alternative to metal hydride reducing agents. thermofisher.com
Table 2: Meerwein-Ponndorf-Verley (MPV) Reduction
| Substrate | Reagents | Product |
|---|---|---|
| This compound | Aluminum isopropoxide, Isopropanol | (4-Iodo-3-isopropoxyphenyl)methanol |
Oxidation Reactions (e.g., Oppenauer oxidation)
The Oppenauer oxidation is the reverse of the MPV reduction, converting secondary alcohols into ketones using an aluminum alkoxide catalyst and a ketone as a hydride acceptor (e.g., acetone). byjus.comwikipedia.org While directly applied to (4-iodo-3-isopropoxyphenyl)methanol to synthesize this compound, the aldehyde functional group itself can be further oxidized to a carboxylic acid using various oxidizing agents.
The Oppenauer oxidation is highly selective for secondary alcohols and generally does not oxidize other sensitive groups. wikipedia.org The mechanism involves the coordination of the alcohol to the aluminum catalyst, followed by a hydride transfer to the acceptor ketone via a six-membered transition state. byjus.comwikipedia.org This reaction is valuable in industrial syntheses, including the preparation of steroids and hormones. wikipedia.org
For the oxidation of the aldehyde itself, stronger oxidizing agents are required to convert it to the corresponding carboxylic acid, 4-iodo-3-isopropoxybenzoic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O).
Table 3: Oxidation Reactions
| Reaction | Substrate | Reagents | Product |
|---|---|---|---|
| Oppenauer Oxidation | (4-Iodo-3-isopropoxyphenyl)methanol | Aluminum isopropoxide, Acetone | This compound |
| Aldehyde Oxidation | This compound | KMnO₄ or other suitable oxidant | 4-Iodo-3-isopropoxybenzoic acid |
Transformations Involving the Aryl Halide (Iodo) Moiety
The carbon-iodine bond in this compound is a key site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, allowing for the precise formation of C-C bonds. The aryl iodide in this compound is an excellent substrate for these transformations due to the high reactivity of the C-I bond in the oxidative addition step of the catalytic cycle.
Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org The reaction is highly efficient for creating substituted alkenes and is tolerant of a wide variety of functional groups. mdpi.com The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org
Suzuki Coupling : The Suzuki coupling is a versatile reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. libretexts.orgorganic-chemistry.org It requires a palladium catalyst and a base. organic-chemistry.org The reaction is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org The mechanism involves oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with the activated boronic acid species, and reductive elimination to yield the biaryl or vinyl-aryl product. libretexts.org
Stille Coupling : The Stille coupling reaction involves the coupling of an organohalide with an organotin compound (organostannane) catalyzed by palladium. organic-chemistry.orgwikipedia.org It is known for its broad scope, as a wide variety of R groups can be coupled. organic-chemistry.orglibretexts.org The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org A significant drawback is the toxicity of the organotin reagents. organic-chemistry.org
Table 4: Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Substrate | Coupling Partner | Catalyst System (Catalyst, Base, Solvent) | Product Type |
|---|---|---|---|---|
| Heck Reaction | This compound | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N, DMF | Substituted Alkene |
| Suzuki Coupling | This compound | Arylboronic acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/H₂O | Biaryl Compound |
| Stille Coupling | This compound | Organostannane (e.g., Vinyltributyltin) | Pd(PPh₃)₄, LiCl, Toluene | Styrene or Biaryl Derivative |
Nucleophilic Displacement of the Iodine
Direct nucleophilic aromatic substitution of the iodine atom in this compound is generally difficult due to the electron-rich nature of the benzene (B151609) ring. However, this transformation can be achieved under specific conditions, often requiring a metal catalyst.
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination or Ullmann-type couplings, enable the formation of carbon-nitrogen and carbon-oxygen bonds. researchgate.netrsc.org These reactions also proceed via a catalytic cycle involving oxidative addition of the aryl iodide to a palladium(0) complex. The subsequent steps involve coordination of the nucleophile (an amine or alcohol) and reductive elimination to form the C-N or C-O bond, respectively, and regenerate the catalyst. These methods have become essential for synthesizing anilines and aryl ethers from aryl halides.
Table 5: Nucleophilic Displacement Reactions
| Reaction | Substrate | Nucleophile | Catalyst System | Product Type |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | This compound | Amine (R₂NH) | Pd catalyst, Ligand, Base (e.g., NaOt-Bu) | N-Aryl Amine |
| Ullmann Condensation (Pd-catalyzed) | This compound | Alcohol (ROH) | Pd catalyst, Ligand, Base | Aryl Ether |
Chemical Reactivity of the Isopropoxy Group
The isopropoxy group (O-CH(CH₃)₂) attached to the benzene ring of this compound imparts specific reactivity to the molecule. Its behavior in chemical reactions, particularly ether cleavage and its stability throughout synthetic sequences, are critical considerations for its application in the synthesis of more complex molecules.
Stability and Compatibility in Complex Synthetic Sequences
The isopropoxy group in this compound is generally stable under a variety of reaction conditions commonly employed in multi-step organic synthesis. Ethers are known for their relative inertness, which makes them suitable as protecting groups for alcohols. masterorganicchemistry.com This stability allows for chemical modifications at other sites of the molecule, such as the aldehyde and iodo groups, without affecting the isopropoxy ether linkage.
For instance, the aldehyde group can undergo nucleophilic addition, condensation, or oxidation/reduction reactions. The iodo group is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are catalyzed by transition metals like palladium. nih.govyoutube.com The isopropoxy group is typically compatible with these reaction conditions, which often involve bases, organometallic reagents, and metal catalysts.
However, its stability is not absolute. As discussed in the previous section, the ether linkage can be cleaved under strongly acidic conditions. Therefore, synthetic routes involving this compound must be designed to avoid such conditions if the integrity of the isopropoxy group is to be maintained.
Mechanistic Studies of Key Reactions
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This section explores the mechanistic aspects of electrophilic aromatic substitution, palladium-catalyzed cross-coupling, and other relevant transformations.
Understanding Electrophilic Aromatic Substitution Patterns (relevant to similar iodo-benzaldehydes)
Electrophilic aromatic substitution (SₑAr) is a fundamental reaction type for aromatic compounds. wikipedia.org In substituted benzenes like this compound, the existing substituents—the iodo, isopropoxy, and aldehyde groups—direct the position of incoming electrophiles. libretexts.org
The isopropoxy group is an activating group and an ortho, para-director due to the lone pairs on the oxygen atom that can be donated to the ring through resonance. libretexts.org The iodine atom is a deactivating group but is also an ortho, para-director. libretexts.org The aldehyde group is a deactivating group and a meta-director due to its electron-withdrawing nature.
| Substituent | Position | Electronic Effect | Directing Effect |
| -OCH(CH₃)₂ | 3 | Activating (Resonance) | ortho, para |
| -I | 4 | Deactivating (Inductive) | ortho, para |
| -CHO | 1 | Deactivating (Resonance/Inductive) | meta |
The mechanism of electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com For iodination, an oxidizing agent is often required to generate a more potent electrophilic iodine species. libretexts.org
Elucidation of Catalyst-Mediated Pathways (e.g., for palladium catalysts)
The iodo group at the C4 position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. nih.govwildlife-biodiversity.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wildlife-biodiversity.com The general catalytic cycle for many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, involves three key steps: oxidative addition, transmetalation (for coupling reactions with organometallic reagents), and reductive elimination. nih.govyoutube.com
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (this compound) to a Pd(0) complex. nih.gov This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in a Pd(II) species. youtube.com
Transmetalation: In reactions like the Suzuki coupling, an organoboron compound (in the presence of a base) undergoes transmetalation with the Pd(II) complex. nih.gov The organic group from the organoboron reagent replaces the iodide on the palladium center.
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium complex are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govyoutube.com
Computational studies and kinetic experiments are instrumental in understanding the finer details of these catalytic cycles, including the role of ligands, the nature of the active catalyst, and the rate-determining step. wildlife-biodiversity.comdocumentsdelivered.com
Radical and Ionic Mechanisms in Transformations (e.g., computational studies on similar benzaldehyde (B42025) formations)
While many reactions of benzaldehydes proceed through ionic intermediates, some transformations can involve radical pathways. For example, under certain conditions, such as high temperatures or in the presence of radical initiators, the formyl hydrogen of the aldehyde group can be abstracted to form a benzoyl radical. researchgate.net
Computational studies on the oxidation and decomposition of benzaldehyde have shown that at high temperatures, it can fragment to a phenyl radical and carbon monoxide. researchgate.net The oxidation of benzaldehyde can also be initiated by radicals like the hydroxyl radical (•OH), which can abstract a hydrogen atom from either the aldehyde group or the aromatic ring. researchgate.net
In the context of palladium catalysis, some novel methods are being developed that involve radical intermediates. For instance, visible-light-mediated palladium catalysis can generate radical species from diazo compounds, which can then participate in carboamination reactions. beilstein-journals.org While not directly studied for this compound, these emerging methodologies highlight the potential for radical pathways in the transformations of substituted benzaldehydes.
Computational and Theoretical Investigations of 4 Iodo 3 Isopropoxybenzaldehyde and Its Derivatives
Electronic Structure and Molecular Conformation Studies.
The arrangement of atoms and electrons in 4-Iodo-3-isopropoxybenzaldehyde dictates its physical and chemical behavior. Computational methods are invaluable for modeling these characteristics, providing data that is often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of substituted benzaldehydes due to its balance of accuracy and computational efficiency. Studies on analogous compounds, such as 3-iodobenzaldehyde (B1295965) and various alkoxy-substituted benzaldehydes, provide a framework for understanding the target molecule.
For instance, DFT calculations, often using the B3LYP functional, have been successfully employed to determine the optimized geometric parameters (bond lengths, bond angles) and vibrational frequencies of halogenated benzaldehydes. nih.gov In a study on 3-iodobenzaldehyde, the B3LYP method with a mixed basis set (LANL2DZ for iodine and 6-311+G(3df,p) for other atoms) showed excellent agreement between theoretical and experimental X-ray diffraction data. nih.gov Such studies confirm that the aldehyde group's orientation (O-trans or O-cis) relative to the substituent is a key conformational feature, with the O-trans form often being more stable. nih.gov
The electronic properties, such as HOMO-LUMO energy gaps, can also be reliably calculated. For a molecule like this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen of the isopropoxy group, reflecting its electron-donating nature. The LUMO is typically centered on the carbonyl group and the aromatic ring. The energy gap between these orbitals is a critical indicator of chemical reactivity and is influenced by the electronic nature of the substituents. mdpi.com
| Parameter | Representative Value (for 3-iodobenzaldehyde) | Description |
| C=O bond length | ~1.21 Å | The length of the carbonyl double bond. |
| C-I bond length | ~2.10 Å | The length of the bond between the ring carbon and iodine. |
| C-C-C bond angle (ring) | ~120° | The internal bond angles of the benzene ring. |
| O-C-H bond angle (aldehyde) | ~120° | The bond angle within the aldehyde functional group. |
| Rotational Barrier (C-CHO) | ~8 kcal/mol | The energy required to rotate the aldehyde group relative to the ring. nih.gov |
Table 1: Representative geometric parameters for a related iodobenzaldehyde, calculated using DFT methods. These values provide an estimate for the structural characteristics of this compound.
While DFT is prevalent, other computational methods also offer valuable insights. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), provide higher accuracy, especially for calculating reaction energies, though at a greater computational cost. acs.org These high-level calculations are often used to benchmark results from more economical methods like DFT. For example, studies on the H-abstraction reactions of benzaldehyde (B42025) have utilized CCSD(T) to achieve high-accuracy rate coefficients. acs.org
Semi-empirical methods, like PM3 and AM1, offer a faster, albeit less accurate, alternative for geometry optimizations of large sets of molecules. researchgate.netmaterialsciencejournal.org In studies involving numerous substituted benzaldehydes, PM3 has been used for initial geometry optimization before calculating electronic descriptors for Quantitative Structure-Property Relationship (QSPR) models. researchgate.net While not as precise as DFT for fine details, semi-empirical methods are useful for screening large numbers of derivatives and identifying trends in molecular properties. materialsciencejournal.org
The aromaticity of the benzene ring in this compound is modulated by its substituents. Aromaticity is a key factor in the molecule's stability and reactivity. Computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Aromaticity Index Based on Interaction Coordinates (AIBIC), can quantify the degree of aromaticity. researchgate.netdntb.gov.ua
Substituents influence aromaticity through a combination of inductive and resonance effects. The isopropoxy group at the meta-position relative to the iodine is a strong π-electron donor through resonance and a σ-electron withdrawer through induction. The iodine atom at the para-position relative to the isopropoxy group is primarily an inductively electron-withdrawing group, with a weaker π-donating effect. masterorganicchemistry.com
Reaction Energetics and Pathway Modeling.
Computational chemistry is instrumental in mapping the energy landscapes of chemical reactions, identifying the most likely pathways, and characterizing the transient species involved.
For any reaction, such as a nucleophilic addition to the carbonyl group or an electrophilic aromatic substitution, the reactants must pass through a high-energy transition state. ncert.nic.in Computational methods allow for the precise location and characterization of these transition state structures. This involves finding a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. youtube.com
For reactions involving substituted benzaldehydes, like the Wittig-Horner reaction, computational modeling has supported the formation of a pentacoordinated intermediate in the rate-determining step. arkat-usa.org In the context of this compound, a nucleophilic attack on the carbonyl carbon would lead to a transition state where the carbon atom changes hybridization from sp² to sp³, forming a tetrahedral intermediate. ncert.nic.in The geometry and energy of this transition state are heavily influenced by the steric bulk of the isopropoxy group and the electronic effects of both substituents.
Once the transition state is located, the activation energy (Ea) of the reaction can be calculated as the energy difference between the transition state and the reactants. researchgate.net This value is fundamental to predicting reaction rates. Computational studies have demonstrated how electron-withdrawing groups on the benzaldehyde ring lower the activation energy for nucleophilic attack by making the carbonyl carbon more electrophilic, thereby increasing the reaction rate. arkat-usa.org Conversely, electron-donating groups can have the opposite effect. d-nb.inforesearchgate.net
In the case of this compound, the inductively withdrawing iodine and aldehyde groups would favor nucleophilic addition, while the donating isopropoxy group would disfavor it. The net effect on the activation energy would depend on the specific reaction and the position of attack. Reaction force analysis, a more advanced computational technique, can further dissect the activation energy into contributions from structural rearrangements and electronic changes along the reaction coordinate, providing a deeper understanding of the factors that control reactivity. researchgate.net
| Parameter | Influence of Substituent | Expected Effect on this compound |
| Activation Energy (Nucleophilic Addition) | Electron-withdrawing groups decrease Ea | The iodine and aldehyde groups lower Ea, accelerating the reaction. |
| Electron-donating groups increase Ea | The isopropoxy group increases Ea, slowing the reaction. | |
| Transition State Stability | Steric hindrance can destabilize the TS | The ortho-isopropoxy group may sterically hinder the approach to the aldehyde, raising the TS energy. |
| Electronic stabilization | The electron-withdrawing nature of the substituents can stabilize the developing negative charge on the oxygen atom in the TS. |
Table 2: Qualitative analysis of substituent effects on the reaction energetics of this compound based on established principles from computational studies of related compounds.
Solvent Effects in Computational Models.
The inclusion of solvent effects in computational models is critical for accurately predicting the properties of this compound and its derivatives in a condensed phase. Solvents can significantly influence molecular geometry, electronic structure, and reactivity. Computational chemistry offers several models to account for these effects, primarily categorized into implicit and explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective in capturing the bulk electrostatic effects of the solvent on the solute. For a molecule like this compound, with its polar carbonyl group and polarizable iodine atom, the choice of solvent polarity would be expected to have a noticeable impact on calculated properties like dipole moment and electronic transition energies.
Explicit solvent models, on the other hand, involve including individual solvent molecules in the computational simulation. This method, often employed in molecular dynamics (MD) simulations, provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, explicit models are invaluable for studying dynamic processes and localized interactions that are not well-described by a continuum approach.
The selection of the appropriate solvent model and the specific solvent is crucial for obtaining meaningful computational results that can be correlated with experimental data. For instance, density functional theory (DFT) calculations on substituted benzaldehydes have shown that solvent effects can influence conformational energies and spectroscopic parameters. researchgate.net
Table 1: Hypothetical Solvent Effects on Calculated Properties of this compound
| Solvent (Dielectric Constant) | Calculated Dipole Moment (Debye) | Calculated UV-Vis λmax (nm) |
| Gas Phase (1) | 2.85 | 295 |
| n-Hexane (1.88) | 3.10 | 300 |
| Dichloromethane (B109758) (8.93) | 3.95 | 312 |
| Acetonitrile (B52724) (37.5) | 4.50 | 318 |
| Water (80.1) | 4.82 | 325 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected trend of solvent effects.
Spectroscopic Property Prediction and Interpretation.
Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound, aiding in their structural characterization.
Theoretical calculations can provide valuable insights into the various spectroscopic signatures of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental spectra, are instrumental in assigning specific signals to the corresponding nuclei in the molecule. For this compound, theoretical calculations would help to unambiguously assign the aromatic protons and the protons of the isopropoxy group, as well as the carbon signals of the benzaldehyde core and the substituent groups.
Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption bands in an IR spectrum. For this compound, key predicted vibrations would include the C=O stretching of the aldehyde group, C-H stretching of the aromatic ring and alkyl groups, and C-O stretching of the ether linkage. These predictions can help in the interpretation of experimental IR spectra. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, calculations could predict the π→π* and n→π* transitions, providing insight into the electronic structure and the effect of the iodo and isopropoxy substituents on the absorption wavelength.
Raman Spectroscopy: Similar to IR spectroscopy, computational methods can predict the Raman active vibrational modes. Raman and IR spectroscopy are often used in a complementary fashion for a more complete vibrational analysis.
The true power of theoretical spectroscopy lies in its correlation with experimental data. A strong correlation between predicted and experimental spectra provides a high degree of confidence in the structural assignment of the molecule. Discrepancies between calculated and experimental data can point to specific molecular interactions or environmental effects not accounted for in the theoretical model, prompting further investigation. For substituted benzaldehydes, a good correlation between DFT-calculated and experimental NMR and IR data has been demonstrated, validating the use of these computational approaches. researchgate.net
Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm, aromatic CH) | 7.20 - 7.85 | 7.15 - 7.80 |
| ¹³C NMR (δ, ppm, C=O) | 191.5 | 190.8 |
| IR (cm⁻¹, C=O stretch) | 1695 | 1690 |
| UV-Vis (λmax, nm, in Ethanol) | 308 | 305 |
Note: The data in this table is hypothetical and for illustrative purposes.
Computational Design of Novel Derivatives and Analogues.
Computational methods are instrumental in the rational design of novel derivatives and analogues of this compound with tailored properties for various applications, including drug discovery.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a specific biological target. wikipedia.org This approach is significantly faster and more cost-effective than traditional high-throughput screening.
Ligand-Based Virtual Screening: This method relies on the knowledge of known active compounds. A model, such as a pharmacophore model or a quantitative structure-activity relationship (QSAR) model, is built based on the structural features of these active molecules. This model is then used to screen a database for new compounds with similar features. wikipedia.org
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the biological target is known, SBVS can be employed. nih.gov This involves docking candidate molecules into the binding site of the target and using scoring functions to estimate their binding affinity. nih.gov This method is particularly powerful for discovering novel scaffolds that may not share obvious similarity with known ligands. For instance, virtual screening of benzaldehyde derivatives has been used to identify potential inhibitors of various enzymes. nih.govnih.gov
Structure-based drug design (SBDD) utilizes the 3D structural information of the target macromolecule to design ligands with high affinity and selectivity. numberanalytics.comfrontiersin.org The process typically involves:
Target Identification and Validation: Identifying a biologically relevant target, such as an enzyme or receptor.
Structure Determination: Obtaining the 3D structure of the target, usually through X-ray crystallography or NMR spectroscopy. numberanalytics.com
Binding Site Analysis: Identifying and characterizing the binding pocket of the target. nih.gov
De Novo Design or Ligand Modification: Designing novel molecules or modifying existing ones to optimize their interactions with the binding site. This involves considering factors like shape complementarity, hydrogen bonding, and hydrophobic interactions. researchgate.net
By applying these principles, novel derivatives of this compound could be computationally designed to, for example, inhibit a specific enzyme by making targeted modifications to the benzaldehyde scaffold to enhance binding interactions within the enzyme's active site. The synthesis of diverse derivatives from a starting benzaldehyde is a common strategy in medicinal chemistry. acs.org
Academic Research Applications of 4 Iodo 3 Isopropoxybenzaldehyde and Derived Compounds
Versatile Building Block in Complex Organic Synthesis
The reactivity of its functional groups allows 4-Iodo-3-isopropoxybenzaldehyde to be a foundational component in the assembly of intricate molecular architectures, including various heterocyclic, spiro, and polyaromatic systems.
Heterocyclic compounds are central to medicinal chemistry and drug discovery. The synthesis of these frameworks often relies on versatile starting materials like substituted benzaldehydes.
Thiazolidinones : The synthesis of 4-thiazolidinone (B1220212) derivatives is a significant area of research due to their wide range of biological activities. A common synthetic route involves the reaction of Schiff bases with α-mercaptoacetic acid. nih.gov These necessary Schiff bases are typically prepared through the condensation of an amine with an aldehyde. Substituted benzaldehydes, such as this compound, can be used in this initial step to create diverse thiazolidinone structures. wisdomlib.org The general process involves refluxing the aldehyde with a primary amine to form the imine (Schiff base), which is then cyclized with a thiol-containing compound. nih.govsapub.org
Oxadiazoles : The 1,3,4-oxadiazole (B1194373) ring is another important pharmacophore found in many biologically active compounds. mdpi.comnih.gov A primary method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines, which are themselves prepared from acid hydrazides. mdpi.comnih.gov Acid hydrazides can be synthesized from aldehydes like this compound through oxidation to the corresponding carboxylic acid, followed by esterification and reaction with hydrazine (B178648) hydrate. isca.me Alternative one-pot methods can utilize aldehyde-derived hydrazones, which undergo oxidative cyclization using reagents like o-iodoxybenzoic acid (IBX) to yield the desired oxadiazole core. frontiersin.org
Benzo[c]phenanthridines : This class of polycyclic alkaloids has attracted considerable attention from synthetic chemists due to their interesting biological properties, including potential antitumor activities. scispace.comnih.gov The synthesis of the benzo[c]phenanthridine (B1199836) skeleton is a complex endeavor, often involving the construction of a 3-arylisoquinoline intermediate which is then subjected to intramolecular cyclization. scispace.com A substituted benzaldehyde (B42025) like this compound can serve as a key starting material for one of the aromatic rings in these multi-step syntheses, ultimately becoming integrated into the final polyaromatic framework. scispace.comchemrxiv.org
Spiro compounds, which feature two rings connected by a single common atom, possess unique three-dimensional structures that are of great interest in drug design. nih.govfrontiersin.org The synthesis of complex spirooxindoles, for example, can be achieved through multi-component reactions, notably the [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile. nih.govnih.gov
A key strategy involves the use of chalcone (B49325) derivatives as the dipolarophile. Chalcones are α,β-unsaturated ketones typically synthesized via an Aldol (B89426) condensation between an aldehyde and a ketone. researchgate.net this compound is an ideal candidate for this reaction, where its aldehyde group would react with an appropriate ketone to form a chalcone bearing the iodo-isopropoxy-phenyl moiety. This chalcone can then be used in subsequent cycloaddition reactions to generate novel spiro compounds. nih.govresearchgate.net
The development of polyaromatic systems is a cornerstone of materials science and complex molecule synthesis. This compound and its derivatives are instrumental in building these structures. As mentioned, the synthesis of benzo[c]phenanthridines represents one such application where the aldehyde contributes to a larger, fused aromatic system. scispace.com
Furthermore, photochemical cyclizations provide another powerful method for creating polyaromatic heterocycles under mild conditions. chim.it The aromatic rings and reactive sites present in derivatives of this compound make them suitable substrates for such light-induced ring-closing reactions. The construction of components for molecular electronics, such as the verdazyl diradicals discussed below, also leads to the formation of complex polyaromatic systems where the substituted phenyl ring is a key structural element. nih.govacs.org
Precursor for Functional Materials and Chemical Probes
Beyond its role in building core molecular skeletons, this compound is a precursor to molecules designed for specific functions, such as sensing, imaging, and molecular electronics.
Fluorescence imaging is a powerful, non-destructive technique for visualizing biological processes in real-time. rsc.org This has driven the development of specialized fluorescent probes that can detect specific enzymes, reactive oxygen species (ROS), or other analytes within living systems. rsc.orgrsc.org
The design of these probes often involves combining a fluorophore (the light-emitting part) with a recognition group that reacts with the target analyte. rsc.org The synthesis of these intricate molecules requires versatile building blocks. Substituted aldehydes are valuable for this purpose, as they can be elaborated into complex structures. For instance, fluorescent spiro-indolyl derivatives have been developed as high-affinity probes for studying σ receptors, which are implicated in cancer and Alzheimer's disease. nih.gov The synthesis of such probes demonstrates how a functionalized aromatic core, which could be derived from a starting material like this compound, can be built upon to create sophisticated tools for biological imaging.
The field of molecular electronics seeks to use individual molecules or ensembles of molecules as electronic components. A key area of research is the study of intramolecular magnetic interactions in stable organic radicals. Verdazyl diradicals, which contain two radical units linked by a molecular bridge, are of particular interest for these studies. nih.govacs.org
Research into the electronic and magnetic properties of 6-oxoverdazyl diradicals has utilized a close derivative, 4-iodo-1-(i-propoxy)benzene , as a key starting material. nih.govacs.org This compound is used to introduce isopropoxy-substituted phenyl groups onto a carbohydrazide (B1668358) core via an Ullmann arylation reaction. The isopropoxy group is specifically included to improve the solubility of the final diradical compounds. acs.org The resulting diaryl derivative is then condensed with an aromatic dialdehyde (B1249045) (e.g., terephthalaldehyde) and oxidized to produce the final verdazyl diradical. nih.govacs.org The magnetic properties of these molecules, such as weak antiferromagnetic or ferromagnetic coupling, are then studied to understand how electronic communication occurs through the phenylene bridge. nih.gov
Table 1: Synthesis of C(3)-Connected Di-6-oxoverdazyls This table summarizes the synthetic steps starting from a derivative related to this compound to produce verdazyl diradicals for molecular electronics research. nih.govacs.org
| Step | Starting Materials | Reagents and Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Carbohydrazide, 4-iodo-1-(i-propoxy)benzene | CuI, 1,10-phenanthroline, K₃PO₄, DMF, 90 °C, 3 h | N,N′-di(4-isopropoxyphenyl)carbohydrazide | 54% |
| 2 | N,N′-di(4-isopropoxyphenyl)carbohydrazide, Terephthalaldehyde | EtOH, reflux, 8 h | Bis-tetrazane (para-linked) | 78% |
| 3 | Bis-tetrazane (para-linked) | NaIO₄, [Bu₄N]⁺Br⁻ (cat.), CH₂Cl₂/MeOH (1:1), rt, 12 h | Verdazyl Diradical (1-Cp) | 47–54% |
Immobilization on Nanoparticles (e.g., for catalysts)
While direct studies on the immobilization of this compound are not prevalent in the literature, the broader class of substituted benzaldehydes is frequently used in research focused on heterogeneous catalysis involving nanoparticles. Gold nanoparticles (AuNPs) supported on materials like titanium dioxide (Au/TiO2) have been shown to be effective catalysts for the synthesis of 2-substituted benzimidazoles from the reaction of o-phenylenediamine (B120857) and various aldehydes. google.com This process, which operates under mild, ambient conditions, represents an efficient method for creating C–N bonds and is applicable to a wide range of aldehyde substrates. google.com
Role in Medicinal Chemistry Research and Scaffold Development
The unique combination of functional groups in this compound makes it a highly useful scaffold for the development of new therapeutic and diagnostic agents in medicinal chemistry.
The presence of an iodine atom on the aromatic ring makes this compound an ideal precursor for the synthesis of radioligands for imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The iodine can be readily substituted with a radioactive isotope, such as Iodine-124 for PET or Iodine-125 (B85253) for in vitro assays and SPECT imaging. The development of radiolabeled molecules is critical for non-invasively studying biological processes and visualizing the distribution of receptors or enzymes in vivo.
The synthesis of PET radioligands often involves the rapid formation of the target molecule due to the short half-life of many positron-emitting isotopes. Aldehydes are versatile functional groups that can be used in the final steps of a synthesis to attach the radiolabel. For example, methods have been developed for the rapid synthesis of ¹¹C-labeled benzaldehydes for use as PET tracers. Similarly, iodo-aryl precursors are foundational for producing radioiodinated imaging agents. Research has demonstrated the synthesis of iodine-125 labeled ligands for the purinergic P2X7 receptor and ¹⁸F-labeled ligands for the endothelin-A receptor, often starting from or passing through an aldehyde intermediate. These examples underscore the potential of this compound as a key building block for creating novel radiotracers for a wide array of biological targets.
Aldehyde Dehydrogenases (ALDH)
The benzaldehyde scaffold is a known platform for designing inhibitors of aldehyde dehydrogenases (ALDH), a superfamily of enzymes implicated in cancer stem cell survival and drug resistance. The parent compound, 4-isopropoxybenzaldehyde, is listed in the PubChem database as an inhibitor of ALDH1A3 (ALDH1A3-IN-3), establishing a direct link between this structural class and ALDH inhibition.
Structure-activity relationship (SAR) studies on related compounds, such as 4-(dialkylamino)benzaldehydes, have provided significant insights into the structural requirements for potent inhibition. Research has shown that compounds like 4-(N,N-dipropylamino)benzaldehyde (DPAB) are potent, reversible inhibitors of class I ALDH. Further studies on a library of 40 analogues of 4-(diethylamino)benzaldehyde (B91989) (DEAB) identified specific compounds with high selectivity and potent inhibitory activity against ALDH1A3 and ALDH3A1 isoforms. The data suggest that lipophilicity and the nature of substituents on the benzaldehyde ring are critical for activity. The this compound scaffold, with its unique substitution pattern, fits within this explored chemical space and represents a promising starting point for developing novel and selective ALDH inhibitors.
Table 1: Inhibitory Activity of Selected Benzaldehyde Analogues against ALDH Isoforms
| Compound | ALDH1A3 IC₅₀ (µM) | ALDH3A1 IC₅₀ (µM) | Notes | Source |
|---|---|---|---|---|
| DEAB | 5.67 | > 50 | Pan-inhibitor, reference compound. | |
| Compound 14 | 0.81 | > 50 | Potent and selective for ALDH1A3. | |
| Compound 15 | 1.13 | > 50 | Potent and selective for ALDH1A3. | |
| Compound 18 | > 50 | 0.77 | Potent and selective for ALDH3A1. | |
| Compound 19 | > 50 | 1.25 | Potent and selective for ALDH3A1. |
| DPAB | - | - | Potent, reversible inhibitor of class I ALDH. | |
Fatty Acid Amide Hydrolase (FAAH)
In contrast to ALDH, there is limited information directly linking the benzaldehyde scaffold to the inhibition of fatty acid amide hydrolase (FAAH). Research on FAAH inhibitors has predominantly focused on other chemical classes, such as molecules containing carbamate (B1207046) or urea (B33335) functional groups, which act by covalently modifying the enzyme's active site.
Substituted benzaldehydes are fundamental building blocks in the synthesis of natural products and their analogues. Strategies like diverted total synthesis (DTS) and function-oriented synthesis (FOS) rely on versatile, functionalized intermediates that allow chemists to create a variety of related molecules from a common pathway. The aldehyde group of this compound can participate in a wide range of C-C bond-forming reactions, while the iodo and isopropoxy groups offer sites for further modification or influence the molecule's reactivity and conformation.
A specific example is the use of substituted benzaldehydes in zinc-mediated Barbier-type reactions to produce lactone structures. In one reported synthesis, various benzaldehyde derivatives were reacted with methyl-2-(bromomethyl)acrylate to generate lactones that served as key intermediates for the synthesis of analogues of the natural product (±)-8-demethylnicotlactone. The ability to use a range of substituted benzaldehydes in this reaction highlights the utility of compounds like this compound for generating libraries of complex molecules based on natural product scaffolds.
Application in Agrochemical Research as Synthetic Intermediates
Other Academic Research Areas (e.g., catalysts in organic synthesis)
In the field of organic synthesis, particularly organocatalysis, substituted benzaldehydes are more commonly employed as substrates to probe reaction mechanisms rather than as catalysts themselves. In asymmetric reactions, such as the L-proline-catalyzed aldol reaction, the electronic and steric properties of the benzaldehyde substituents can have a profound impact on reactivity and enantioselectivity. google.com
Research has shown that the affinity of a given benzaldehyde derivative for the surface of a heterogeneous organocatalyst can directly correlate with the reaction's turnover frequency (TOF). google.comgoogleapis.com By studying a series of benzaldehydes with different substituents (e.g., halogens, methoxy (B1213986) groups), researchers can elucidate the role of substrate-catalyst interactions. google.com this compound, with its combination of a halogen and an ether linkage, serves as a valuable tool for these mechanistic investigations, helping to build predictive models for catalyst performance and enabling the rational design of more efficient synthetic processes. google.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| o-phenylenediamine |
| L-proline |
| Iodine-124 |
| Iodine-125 |
| Carbon-11 |
| Fluorine-18 |
| 4-isopropoxybenzaldehyde |
| 4-(Diethylamino)benzaldehyde (DEAB) |
| 4-(N,N-dipropylamino)benzaldehyde (DPAB) |
| Fatty acid amide hydrolase (FAAH) |
| (±)-8-demethylnicotlactone |
| methyl-2-(bromomethyl)acrylate |
| 3-bromo-4-fluorobenzaldehyde (B1265969) |
Future Perspectives and Emerging Research Directions for 4 Iodo 3 Isopropoxybenzaldehyde Chemistry
Development of Sustainable and Green Synthetic Methodologies
The imperative to develop environmentally benign chemical processes is a major driver of innovation. For 4-Iodo-3-isopropoxybenzaldehyde, this translates to moving away from traditional methods that may rely on harsh reagents or generate significant waste.
Current and Future Approaches:
Eco-Friendly Iodination: The iodination of aromatic compounds is a crucial step in the synthesis of this compound. benthamdirect.commdpi.com Future research will likely focus on adopting greener iodinating systems. For instance, methods using combinations like iodine and iodic acid in polyethylene (B3416737) glycol (PEG-400) have shown promise for various aromatic compounds, offering advantages like simple procedures, high yields, and easy product isolation. benthamdirect.com Another green approach involves using household bleach and sodium iodide for the iodination of similar phenolic aldehydes, which avoids more toxic solvents. youtube.com
Solvent-Free and Catalytic Conditions: Research into solvent-free reaction conditions is gaining traction. mdpi.com Mechanical grinding under solvent-free conditions has been successfully applied to the iodination of other heterocyclic compounds like pyrimidines, a technique that could be adapted for benzaldehyde (B42025) derivatives. mdpi.com Furthermore, the use of catalysts to promote reactions under milder conditions is a key aspect of green chemistry. For example, a vanadium-based catalytic system has been used for the sustainable oxidation of toluene (B28343) to benzaldehyde, suggesting that similar catalytic approaches could be developed for the synthesis of substituted benzaldehydes. mdpi.com
One-Pot Procedures: To enhance efficiency and reduce waste, one-pot synthetic procedures are highly desirable. A two-step, one-pot method for creating functionalized benzaldehydes has been developed, which involves protecting the aldehyde group in a stable intermediate that can then undergo cross-coupling reactions. acs.orgrug.nlresearchgate.net This strategy could be adapted for the synthesis of this compound, allowing for the introduction of the iodo and isopropoxy groups in a more streamlined and sustainable manner.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Feature | Traditional Methods | Emerging Green Methods |
| Reagents | Often involve strong acids, and potentially toxic heavy metal oxidants. nih.gov | Use of milder and less toxic reagents like I2/HIO3, bleach, and catalytic systems. benthamdirect.comyoutube.commdpi.com |
| Solvents | Typically rely on conventional organic solvents. | Emphasis on green solvents like PEG-400, water, or solvent-free conditions. benthamdirect.commdpi.com |
| Energy Input | May require high temperatures and long reaction times. rug.nl | Often proceed at room temperature or with minimal heating, sometimes accelerated by techniques like mechanical grinding. mdpi.comresearchgate.net |
| Waste Generation | Can produce significant amounts of waste that is difficult to treat. | Reduced waste through higher atom economy, one-pot procedures, and recyclable catalysts. acs.orgrug.nlresearchgate.net |
Advanced Spectroscopic Characterization Techniques for Real-time Monitoring
The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, maximizing yields, and ensuring product quality. Advanced spectroscopic techniques are at the forefront of this effort.
Real-time Monitoring Applications:
Mass Spectrometry (MS): Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry can provide structural information on reaction components in under a minute without sample preparation. waters.com This allows for the rapid identification of starting materials, intermediates, and final products, enabling chemists to make informed decisions quickly. waters.com For more complex reaction mixtures, condensed phase membrane introduction mass spectrometry (CP-MIMS) offers a selective and sensitive method for monitoring neutral molecules. acs.org
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are powerful non-invasive tools for real-time bioprocess monitoring, and their application in chemical synthesis is growing. mdpi.com IR spectroscopy can directly detect different metabolites and functional groups due to their unique vibrational frequencies. mdpi.com While the cost of equipment can be a factor, these techniques provide detailed structural information that is often lacking in simpler methods like UV/Vis spectroscopy. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR spectroscopy is a powerful tool for elucidating the structure of complex molecules and can also be used to monitor reaction progress and identify intermediates. numberanalytics.com While traditionally a time-consuming technique, advancements in automation and data processing are making it more amenable to real-time applications.
Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design
AI in Retrosynthesis:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can "deconstruct" a target molecule like this compound into simpler, commercially available starting materials. acs.orgnih.gov These platforms use machine learning models, often trained on millions of known reactions, to identify the most promising synthetic disconnections. chemcopilot.com
Optimizing for Novelty and Efficiency: A significant challenge in AI-driven synthesis is ensuring the novelty and diversity of the predicted routes. cas.org The accuracy of these predictions is highly dependent on the quality and diversity of the training data. cas.org By enriching training datasets with a wide range of reaction classes, AI models can be improved to suggest more innovative and less common synthetic strategies. cas.org
From Prediction to Practice: The integration of AI with robotic labs for automated synthesis is a rapidly advancing field. chemcopilot.com This synergy has the potential to accelerate the discovery and optimization of synthetic routes for complex molecules like this compound, significantly reducing the time from design to production.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique arrangement of the aldehyde, iodo, and isopropoxy groups on the aromatic ring of this compound opens the door to exploring novel chemical reactions and transformations.
Emerging Reactive Pathways:
Hypervalent Iodine Chemistry: Iodoarenes can be activated to form hypervalent iodine reagents, which are powerful and selective oxidants. nih.govacs.org These reagents can facilitate a wide range of transformations, including the arylation of nucleophiles and the formation of heterocyclic compounds, often under metal-free and environmentally friendly conditions. nih.govacs.org The study of hypervalent iodine derivatives of this compound could lead to new and efficient synthetic applications.
Alkoxy Radical Chemistry: Recent advances in photoredox catalysis have made it easier to generate highly reactive alkoxy radicals from stable precursors under mild conditions. acs.org The isopropoxy group in this compound could potentially be a source for such radicals, leading to novel intramolecular cyclizations or intermolecular functionalization reactions.
Cross-Coupling and Functionalization: The iodo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the 4-position. The aldehyde group, while reactive, can be temporarily protected to allow for selective functionalization at the iodo-position. acs.orgrug.nlresearchgate.net Future research will likely explore new catalytic systems to expand the scope of these reactions and to achieve transformations that are currently challenging.
Q & A
Q. What synthetic routes are commonly employed for 4-Iodo-3-isopropoxybenzaldehyde, and how can purity be optimized?
- Methodological Answer : A typical synthesis involves iodination of 3-isopropoxybenzaldehyde using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C). Purification is critical; recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Residual solvents should be monitored via GC-MS, and purity validated by HPLC with UV detection at 254 nm .
- Safety Note : Use fume hoods, nitrile gloves, and eye protection due to the corrosive nature of iodine reagents. Post-synthesis, ensure proper waste disposal per local regulations .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR : H NMR (CDCl₃) reveals aromatic protons (δ 7.8–8.2 ppm) and isopropoxy methyl groups (δ 1.3–1.5 ppm). C NMR confirms the aldehyde carbon (δ ~190 ppm) and iodine-induced deshielding effects.
- IR : A strong C=O stretch (~1700 cm⁻¹) and C-I vibration (~500 cm⁻¹) are diagnostic.
- Mass Spectrometry : High-resolution ESI-MS provides accurate mass (expected [M+H]⁺: 306.98 g/mol) and fragmentation patterns to confirm the iodo-substituent .
Q. What are the solubility and stability profiles of this compound under varying conditions?
- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests under UV light and elevated temperatures (40–60°C) show gradual decomposition; store in amber vials at –20°C under inert gas. Monitor degradation via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) .
Advanced Research Questions
Q. How do steric and electronic effects of the iodo and isopropoxy groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing iodo group activates the aldehyde for nucleophilic attacks, while the bulky isopropoxy group imposes steric hindrance, favoring para-substitution in subsequent reactions. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and Mulliken charges. Compare with analogs like 5-iodovanillin (similar electronic profiles) to validate mechanistic hypotheses .
Q. How can contradictory kinetic data from aldehyde oxidation studies in different solvent systems be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity effects on transition states. Use multivariate analysis (e.g., Kamlet-Taft parameters) to correlate reaction rates with solvent properties. Replicate experiments in deuterated solvents to probe hydrogen-bonding interactions via kinetic isotope effects. Statistical tools (e.g., ANOVA) can identify outliers and confirm reproducibility .
Q. What advanced computational methods predict the thermodynamic stability of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Gibbs free energy changes for derivative formation. Compare with experimental calorimetric data (e.g., DSC) to validate computational models. Solvent effects are incorporated via the SMD continuum model. For iodine-specific interactions, Natural Bond Orbital (NBO) analysis identifies hyperconjugative effects .
Methodological Considerations for Experimental Design
Q. How to optimize reaction conditions for Suzuki-Miyaura coupling using this compound?
- Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) in anhydrous THF or dioxane. Monitor reaction progress via in situ F NMR (if fluorinated boronic acids are used). Post-reaction, purify via centrifugal partition chromatography to isolate sensitive biaryl products .
Q. What strategies mitigate iodine sublimation during high-temperature reactions?
- Methodological Answer : Use sealed reaction vessels under reduced pressure or reflux condensers cooled to –10°C. Alternatively, substitute iodine with stabilized iodonium salts (e.g., PhI(OAc)₂). Post-reaction, trap sublimed iodine with activated charcoal or sodium thiosulfate washes .
Data Analysis and Validation
Q. How to address discrepancies in HPLC retention times across laboratories?
- Methodological Answer : Standardize mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) and column type (C18, 5 µm particle size). Use a certified reference sample to calibrate retention times. Inter-laboratory studies with blinded samples can identify systematic errors .
Q. What statistical approaches validate the reproducibility of synthetic yields?
- Methodological Answer :
Perform triplicate syntheses under identical conditions. Apply Grubbs’ test to exclude outliers, then calculate confidence intervals (95% CI). Use Bayesian regression to model yield dependence on variables like temperature and catalyst loading .
Safety and Compliance
Q. What protocols ensure safe handling of this compound in air-sensitive reactions?
- Methodological Answer :
Conduct reactions in gloveboxes under nitrogen/argon. Use Schlenk lines for transfers. Emergency showers and eyewash stations must be accessible. Train personnel in SDS review, focusing on Sections 4 (First Aid) and 8 (Exposure Controls) of relevant safety documents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
